![molecular formula C16H8ClNO3S B14320312 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione CAS No. 106327-99-5](/img/structure/B14320312.png)
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione is a heterocyclic compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a dione structure, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-chloro-5H-benzo[a]phenothiazin-5-one with suitable reagents to introduce the hydroxyl and dione functionalities . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione structure to diols.
Substitution: Halogen substitution reactions can occur at the chlorine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, diols, and various substituted derivatives, each with distinct chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound with a similar tricyclic structure.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.
Thioridazine: Another phenothiazine derivative with antipsychotic properties.
Uniqueness
6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
106327-99-5 |
|---|---|
Molekularformel |
C16H8ClNO3S |
Molekulargewicht |
329.8 g/mol |
IUPAC-Name |
6-chloro-5-hydroxy-12H-benzo[a]phenothiazine-1,4-dione |
InChI |
InChI=1S/C16H8ClNO3S/c17-13-15(21)12-9(20)6-5-8(19)11(12)14-16(13)22-10-4-2-1-3-7(10)18-14/h1-6,18,21H |
InChI-Schlüssel |
RRVVFVWNNQOHIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC3=C(S2)C(=C(C4=C3C(=O)C=CC4=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[3-(Octadecylamino)propyl]amino}pentanoic acid](/img/structure/B14320233.png)
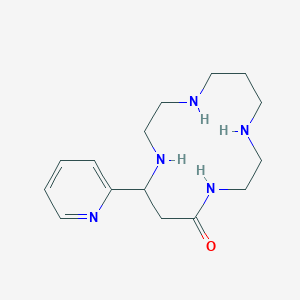
![2-Chloro-5-{[2-(nitromethylidene)-1,3-oxazolidin-3-yl]methyl}pyridine](/img/structure/B14320243.png)
![4-{[2-(Diphenylarsanyl)phenyl]methyl}benzonitrile](/img/structure/B14320252.png)

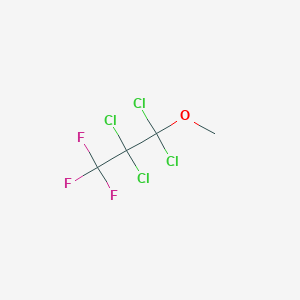
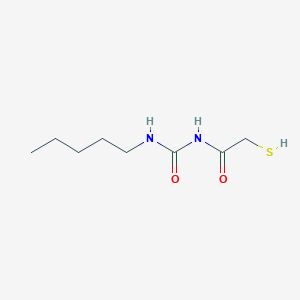

![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
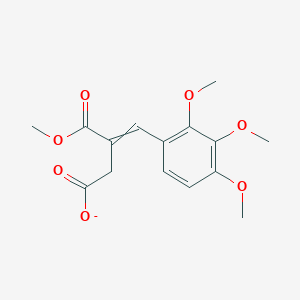
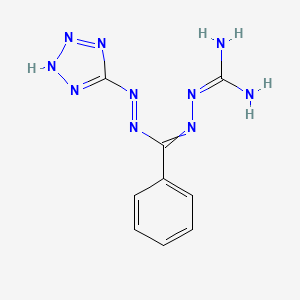
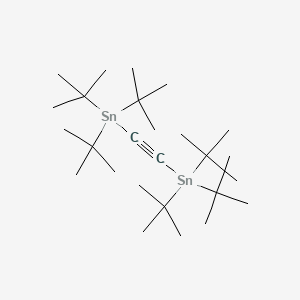
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

